Dexamethasone 21-(sodium hydrogen phosphate)
Vue d'ensemble
Description
Dexamethasone 21-(sodium hydrogen phosphate): is a synthetic glucocorticoid used for its potent anti-inflammatory and immunosuppressant properties. It is a derivative of dexamethasone, modified to enhance its solubility and stability for various medical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dexamethasone 21-(sodium hydrogen phosphate) typically begins with dexamethasone acetate epoxide as the starting material. The process involves several key steps:
Ring-Opening Reaction: Dexamethasone acetate epoxide undergoes a ring-opening reaction.
Recrystallization: The product is recrystallized to purify it.
Base-Catalyzed Hydrolysis: The compound is hydrolyzed using a base.
Esterification: Pyrophosphoryl chloride is used for esterification.
Neutralization and Salification: The product is neutralized and converted into its sodium salt form.
Industrial Production Methods: In industrial settings, the production of dexamethasone 21-(sodium hydrogen phosphate) involves large-scale synthesis using similar steps as mentioned above. The process is optimized for yield and purity, ensuring the compound meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Dexamethasone 21-(sodium hydrogen phosphate) can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: The compound can be reduced, although this is less common in typical applications.
Substitution: Substitution reactions can occur, especially involving the phosphate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Phosphorylation reagents such as pyrophosphoryl chloride are used.
Major Products:
Oxidation: Oxidized derivatives of dexamethasone.
Reduction: Reduced forms of dexamethasone.
Substitution: Various phosphorylated derivatives.
Applications De Recherche Scientifique
Chemistry:
Biology:
- Employed in cell culture studies to investigate the effects of glucocorticoids on cellular processes .
Medicine:
- Widely used in the treatment of inflammatory and autoimmune conditions.
- Utilized in cancer therapy to manage side effects such as nausea and inflammation .
Industry:
Mécanisme D'action
Molecular Targets and Pathways: Dexamethasone 21-(sodium hydrogen phosphate) exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This complex then translocates to the nucleus, where it modulates the transcription of anti-inflammatory genes and suppresses pro-inflammatory genes. The compound also inhibits the activity of phospholipase A2, reducing the production of inflammatory mediators .
Comparaison Avec Des Composés Similaires
Betamethasone 21-(sodium hydrogen phosphate): Similar in structure and function but differs in potency and side effect profile.
Hydrocortisone 21-(sodium hydrogen phosphate): Less potent but commonly used for its broader safety profile.
Uniqueness: Dexamethasone 21-(sodium hydrogen phosphate) is unique due to its high potency and long duration of action, making it particularly effective for severe inflammatory and autoimmune conditions .
Activité Biologique
Dexamethasone 21-(sodium hydrogen phosphate) is a synthetic glucocorticoid belonging to the class of corticosteroids. It is primarily utilized for its potent anti-inflammatory and immunosuppressive properties. This compound is a derivative of dexamethasone, modified to enhance solubility and bioavailability, making it suitable for various therapeutic applications, including treatment for autoimmune diseases, allergies, and certain cancers.
Dexamethasone exerts its biological effects primarily through the activation of the glucocorticoid receptor (GR). Upon binding to GR, dexamethasone modulates gene expression, leading to anti-inflammatory effects by:
- Inhibition of Pro-inflammatory Cytokines : Dexamethasone suppresses the production of cytokines such as IL-1, IL-6, and TNF-α, which are pivotal in inflammatory responses.
- Regulation of Immune Response : It alters the activity of immune cells, including lymphocytes and macrophages, promoting a shift from a pro-inflammatory to an anti-inflammatory state.
- Suppression of the Hypothalamic-Pituitary-Adrenal (HPA) Axis : Dexamethasone reduces the secretion of endogenous corticosteroids by inhibiting the HPA axis, which can lead to decreased adrenal function over prolonged use .
Pharmacokinetics
The pharmacokinetic profile of dexamethasone 21-(sodium hydrogen phosphate) is characterized by:
- Bioavailability : Approximately 80-90% when administered orally.
- Protein Binding : About 77% bound to plasma proteins.
- Metabolism : Primarily metabolized in the liver.
- Half-life : Biological half-life ranges from 36 to 54 hours; plasma half-life is about 4 to 5 hours .
Therapeutic Applications
Dexamethasone is indicated for various conditions due to its anti-inflammatory and immunosuppressive properties:
- Rheumatic Disorders : Effective in managing conditions like rheumatoid arthritis and systemic lupus erythematosus.
- Respiratory Conditions : Used in treating severe asthma and chronic obstructive pulmonary disease (COPD).
- Cancer Therapy : Employed as part of chemotherapy regimens for certain malignancies.
- Preterm Labor : Administered to enhance fetal lung maturity in cases of preterm labor .
Study on Lupus Nephritis
A significant study explored the efficacy of a polyethylene glycol-based prodrug of dexamethasone (ZSJ-0228) in lupus-prone mice. This prodrug was designed to self-assemble into micelles, enhancing solubility and targeting inflammatory sites. Key findings included:
- Improved survival rates in treated mice compared to those receiving standard dexamethasone.
- Significant reduction in proteinuria and histological evidence of nephritis resolution in the ZSJ-0228 group.
- The study highlighted that ZSJ-0228 could deliver dexamethasone locally without triggering systemic side effects .
Oral Ulcer Treatment
Research involving dexamethasone sodium phosphate-loaded chitosan delivery systems demonstrated effective treatment outcomes for oral ulcers. The study reported:
- Enhanced healing rates in patients receiving liposomal formulations compared to conventional treatments.
- Improved patient compliance due to reduced frequency of administration and localized action .
Comparative Efficacy of Dexamethasone Formulations
Formulation Type | Efficacy (Reduction in Symptoms) | Side Effects |
---|---|---|
Standard Dexamethasone | Moderate | High (systemic effects) |
ZSJ-0228 Prodrug | High | Low (localized effects) |
Liposomal Dexamethasone | High | Moderate |
Pharmacokinetic Parameters
Parameter | Value |
---|---|
Bioavailability | 80–90% |
Protein Binding | 77% |
Liver Metabolism | Yes |
Biological Half-life | 36–54 hours |
Plasma Half-life | 4–5 hours |
Propriétés
IUPAC Name |
sodium;[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30FO8P.Na/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12,27)18(26)11-31-32(28,29)30;/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H2,28,29,30);/q;+1/p-1/t12-,15+,16+,17+,19+,20+,21+,22+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRFYYBWKRACSJ-WKSAPEMMSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)(O)[O-])O)C)O)F)C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COP(=O)(O)[O-])O)C)O)F)C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FNaO8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60940150 | |
Record name | Sodium 9-fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl hydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60940150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1869-92-7 | |
Record name | Dexamethasone 21-(sodium hydrogen phosphate) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001869927 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium 9-fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl hydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60940150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dexamethasone 21-(sodium hydrogen phosphate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.898 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.